

An In-depth Technical Guide to 4-Bromo-5-nitrobenzo[d]thiazole

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Compound of Interest

Compound Name: 4-Bromo-5-nitrobenzo[d]thiazole

Cat. No.: B1396661

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Disclaimer: This document compiles available data and provides theoretical analysis for **4-Bromo-5-nitrobenzo[d]thiazole**. As of this writing, detailed experimental crystallographic and spectroscopic data are not readily available in published, peer-reviewed literature. The experimental protocols and spectral predictions are therefore based on established chemical principles and data from structurally related compounds.

Introduction

4-Bromo-5-nitrobenzo[d]thiazole is a substituted heterocyclic compound built upon a benzothiazole core. Its structure is characterized by a bromine atom at the 4-position and a nitro group at the 5-position, making it a strategically important intermediate in synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, activating the molecule for specific transformations. This guide provides a summary of its known properties, predicted spectral characteristics, and its utility as a versatile building block for the synthesis of more complex molecules relevant to researchers in materials science and drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental structure of **4-Bromo-5-nitrobenzo[d]thiazole** combines a benzene ring fused to a thiazole ring. The placement of the bromo and nitro substituents is key to its chemical behavior.

Figure 1: 2D Molecular Structure of **4-Bromo-5-nitrobenzo[d]thiazole**.

Below is a summary of its key physicochemical properties compiled from available chemical databases.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂ S	[1][2]
Molecular Weight	259.09 g/mol	[2]
CAS Number	208458-74-6	[2]
Appearance	Predicted to be a solid at room temperature.	
Solubility	Predicted to be soluble in polar organic solvents like DMSO and DMF.	

Predicted Spectroscopic Data

While specific experimental spectra for **4-Bromo-5-nitrobenzo[d]thiazole** are not available, its structure allows for the prediction of key spectroscopic features. These predictions are valuable for researchers in identifying the compound during synthesis and analysis.

Spectroscopy	Predicted Features
^1H NMR	The spectrum is expected to show three signals in the aromatic region (approx. 7.5-9.0 ppm). The proton on the thiazole ring (C2-H) would likely appear as a singlet at the most downfield position. The two coupled protons on the benzene ring (C6-H and C7-H) would appear as doublets, with coupling constants typical for ortho protons.
^{13}C NMR	The spectrum should display seven distinct signals for the carbon atoms. Carbons attached to heteroatoms (C2, C3a, C7a) and the nitro group (C5) are expected to be significantly deshielded. The carbon bearing the bromine atom (C4) will also show a characteristic shift.
IR Spectroscopy	Key vibrational bands are expected for: • Aromatic C-H stretching ($\sim 3100\text{-}3000\text{ cm}^{-1}$) • Asymmetric and symmetric N-O stretching of the nitro group ($\sim 1550\text{-}1500\text{ cm}^{-1}$ and $\sim 1350\text{-}1300\text{ cm}^{-1}$) • C=N stretching of the thiazole ring ($\sim 1600\text{ cm}^{-1}$) • C-Br stretching (in the fingerprint region, $< 800\text{ cm}^{-1}$)
Mass Spectrometry	The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the presence of one bromine atom (^{79}Br and ^{81}Br in $\sim 1:1$ ratio). Key fragmentation patterns would likely involve the loss of NO_2 and Br.

Chemical Synthesis and Reactivity

4-Bromo-5-nitrobenzo[d]thiazole is primarily of interest for its role as a chemical intermediate. Its synthesis and subsequent reactions are central to its application.

A plausible synthesis route for **4-Bromo-5-nitrobenzo[d]thiazole** would involve the cyclization of a suitably substituted aniline derivative. While a specific protocol for this compound is not published, a generalized method based on common benzothiazole syntheses can be proposed.^{[3][4][5]}

Reaction: Cyclization of 2-amino-3-bromo-4-nitrothiophenol.

Materials:

- 2-Amino-3-bromo-4-nitrothiophenol
- An oxidizing agent (e.g., H₂O₂, DDQ, or air)
- A suitable cyclization partner if the C2 position is to be substituted (e.g., an aldehyde or carboxylic acid derivative). For the unsubstituted C2-H, a reagent like formic acid or an equivalent can be used.
- Solvent (e.g., Ethanol, DMF, or Acetic Acid)

Procedure:

- Dissolve the 2-amino-3-bromo-4-nitrothiophenol precursor in the chosen solvent in a reaction flask equipped with a magnetic stirrer and reflux condenser.
- Add the cyclization reagent (e.g., formic acid).
- If required, add a catalyst or oxidizing agent to facilitate the cyclocondensation reaction.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Filter the solid, wash with water, and dry under vacuum.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

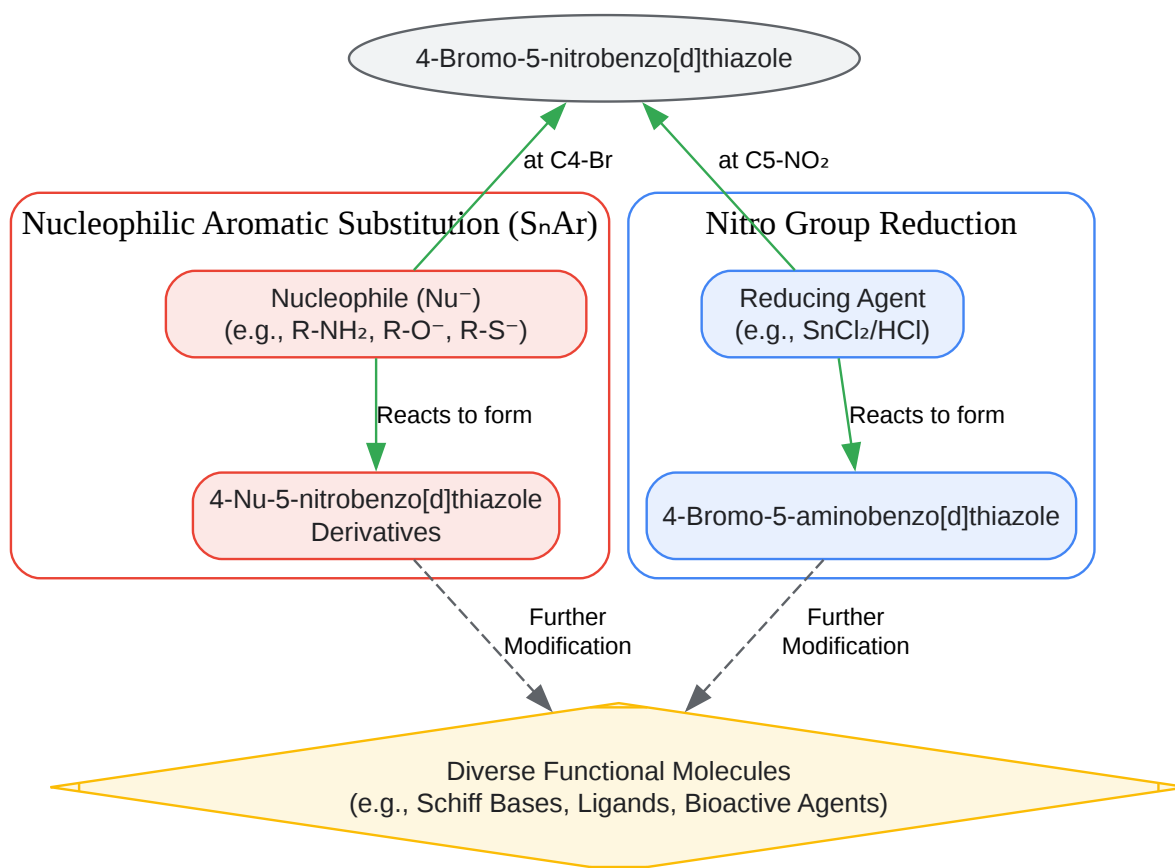
- Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3.0 (NMR, IR, MS) and by melting point analysis.

Figure 2: Generalized workflow for the synthesis of **4-Bromo-5-nitrobenzo[d]thiazole**.

The primary value of **4-Bromo-5-nitrobenzo[d]thiazole** lies in its potential for further chemical modification at two key positions:

- **Nucleophilic Aromatic Substitution (S_NAr):** The bromine atom at the 4-position is an excellent leaving group. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the aromatic ring, making the C4 position susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This allows for the straightforward introduction of a wide variety of functional groups.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group ($-NH_2$) using standard reducing agents (e.g., $SnCl_2/HCl$, $H_2/Pd-C$). This transformation yields 4-bromo-5-aminobenzo[d]thiazole, which opens up a new set of synthetic possibilities. The resulting amino group is a versatile handle for forming amides, Schiff bases, or for use in cross-coupling reactions.

These two reaction pathways can be used orthogonally to generate a diverse library of complex benzothiazole derivatives for screening in drug discovery or for developing new materials.



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Figure 3: Logical diagram of the chemical reactivity and synthetic utility of **4-Bromo-5-nitrobenzo[d]thiazole**.

Conclusion

4-Bromo-5-nitrobenzo[d]thiazole is a valuable heterocyclic intermediate whose structure is primed for diverse chemical modifications. While detailed experimental characterization data remains sparse in public-domain literature, its molecular architecture strongly suggests its utility in synthetic programs. The presence of two distinct, reactive functional groups—a displaceable bromine atom and a reducible nitro group—allows for the systematic construction of complex benzothiazole libraries. This makes it a compound of significant interest for researchers and scientists engaged in the design and synthesis of novel compounds for pharmaceutical and material science applications.

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